molecular formula C10H24NO3P B11969156 Diethyl N-hexylamidophosphate CAS No. 53247-00-0

Diethyl N-hexylamidophosphate

Cat. No.: B11969156
CAS No.: 53247-00-0
M. Wt: 237.28 g/mol
InChI Key: BWMOLFZIUSUNAV-UHFFFAOYSA-N
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Description

N-diethoxyphosphorylhexan-1-amine is an organic compound that belongs to the class of amines and phosphoramidates It is characterized by the presence of a phosphoryl group attached to a hexylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-diethoxyphosphorylhexan-1-amine typically involves the reaction of hexylamine with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:

Hexylamine+Diethyl phosphorochloridateN-diethoxyphosphorylhexan-1-amine+HCl\text{Hexylamine} + \text{Diethyl phosphorochloridate} \rightarrow \text{N-diethoxyphosphorylhexan-1-amine} + \text{HCl} Hexylamine+Diethyl phosphorochloridate→N-diethoxyphosphorylhexan-1-amine+HCl

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-diethoxyphosphorylhexan-1-amine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-diethoxyphosphorylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoramidate oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphoramidate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted amines and phosphoramidates.

Scientific Research Applications

N-diethoxyphosphorylhexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-N bonds.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer therapy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-diethoxyphosphorylhexan-1-amine involves its interaction with specific molecular targets. The phosphoryl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amine group can participate in nucleophilic attacks, leading to the formation of new chemical bonds. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • N-diethoxyphosphorylbutan-1-amine
  • N-diethoxyphosphorylpentan-1-amine
  • N-diethoxyphosphorylheptan-1-amine

Uniqueness

N-diethoxyphosphorylhexan-1-amine is unique due to its specific chain length and the presence of both amine and phosphoryl functional groups. This combination allows for versatile reactivity and the ability to interact with a wide range of molecular targets. Compared to its analogs, the hexyl chain provides an optimal balance between hydrophobicity and reactivity, making it suitable for various applications.

Properties

CAS No.

53247-00-0

Molecular Formula

C10H24NO3P

Molecular Weight

237.28 g/mol

IUPAC Name

N-diethoxyphosphorylhexan-1-amine

InChI

InChI=1S/C10H24NO3P/c1-4-7-8-9-10-11-15(12,13-5-2)14-6-3/h4-10H2,1-3H3,(H,11,12)

InChI Key

BWMOLFZIUSUNAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNP(=O)(OCC)OCC

Origin of Product

United States

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